

Technical Guide: Bayer 30468 (Fenthion) - An Organophosphate Insecticide

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Compound of Interest

Compound Name: Bayer 30468

Cat. No.: B1666719

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Disclaimer: The compound designated "**Bayer 30468**" is identified in scientific and commercial literature as fenthion, an organothiophosphate insecticide, avicide, and acaricide.[1] It is not a pharmaceutical agent for human therapeutic use. This guide provides a technical overview of fenthion based on available public data, intended for researchers and scientists.

Introduction

Fenthion, also known by its trade names Baytex, Baycid, and Lebaycid, is a contact and stomach insecticide used to control a wide range of pests, including fruit flies, mosquitoes, and stem borers.[2][3] It has also been utilized in veterinary medicine to control external parasites on cattle, swine, and dogs.[1] Due to its toxicity, particularly to birds, its use has been restricted by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[1][2]

Chemical Properties and Synthesis

Fenthion is characterized as a colorless to tan, oily liquid with a slight garlic-like odor.[4] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C10H15O3PS2	[1][4]
Molar Mass	278.33 g/mol	[1]
CAS Number	55-38-9	[1]
Appearance	Colorless to brown oily liquid	[1][4]
Density	1.250 g/cm ³ (at 20°C)	[1]
Boiling Point	87°C at 0.01 mmHg	[1]
Water Solubility	54-56 ppm (at 20°C)	[1]
Vapor Pressure	4 x 10 ⁻⁵ mmHg (at 20°C)	[1]

Synthesis Protocol

The synthesis of fenthion is achieved through the condensation of 4-methylmercapto-m-cresol (also known as 3-methyl-4-methylthiophenol) with dimethyl phosphorochloridothionate.[1][3]

Reactants:

- 4-methylmercapto-m-cresol
- Dimethyl phosphorochloridothionate
- Acid scavenger (e.g., triethylamine)
- Organic solvent (e.g., toluene or dichloromethane)

Procedure:

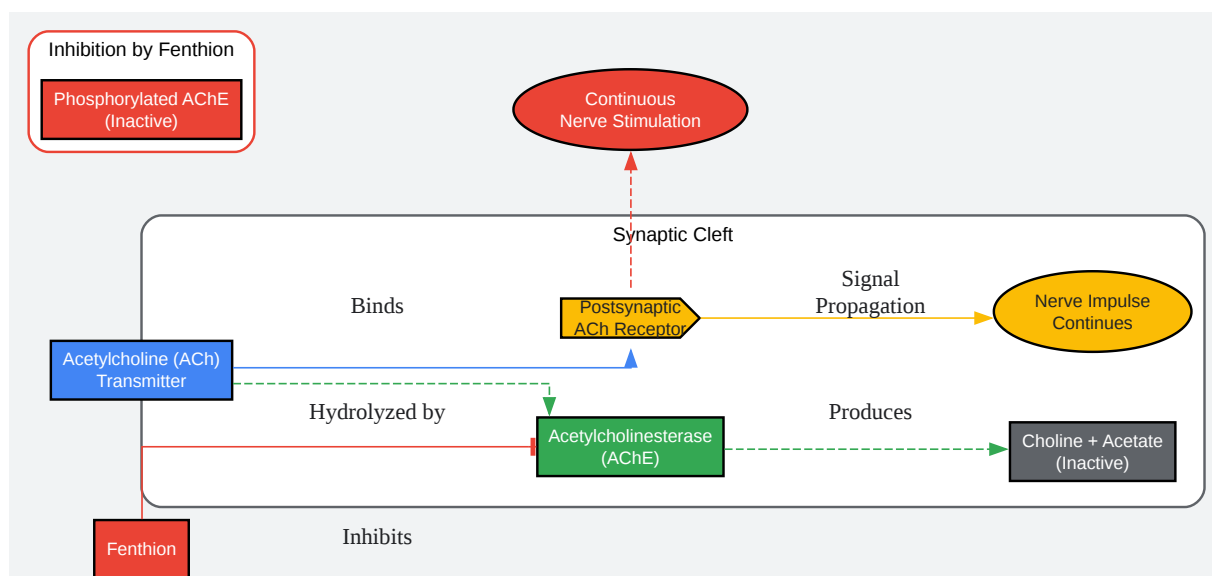
- The reaction is conducted under anhydrous conditions to prevent hydrolysis of the phosphorochloridothionate.
- 4-methylmercapto-m-cresol and dimethyl phosphorochloridothionate are dissolved in an appropriate organic solvent.

- An acid scavenger, such as triethylamine, is added to the mixture to neutralize the hydrochloric acid byproduct that is formed during the reaction.
- The reaction is carried out at a controlled temperature to ensure high yield and purity of the final product, fenthion.

Mechanism of Action

Like other organophosphates, the primary mode of action of fenthion is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.^{[1][4][5]}

Signaling Pathway of Cholinesterase Inhibition



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Caption: Mechanism of acetylcholinesterase (AChE) inhibition by fenthion.

Description of Pathway:

- In a normal synapse, acetylcholine (ACh) is released and binds to postsynaptic receptors, propagating a nerve signal.
- Acetylcholinesterase (AChE) then rapidly hydrolyzes ACh into choline and acetate, terminating the signal.
- Fenthion phosphorylates the active site of AChE, rendering it inactive.[6]
- This inactivation leads to an accumulation of ACh in the synaptic cleft.
- The excess ACh continuously stimulates its receptors, resulting in nerve overstimulation, which is responsible for the toxic effects observed.[6]

Toxicological Data

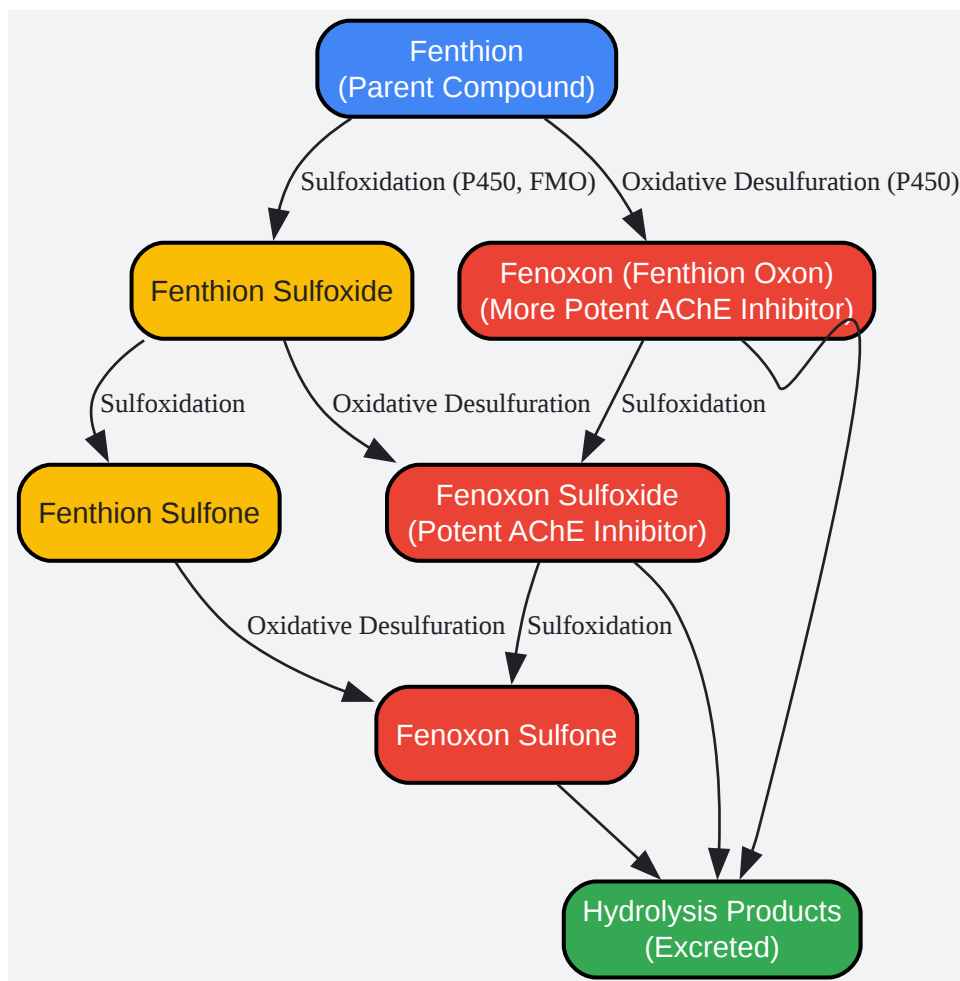
Fenthion is classified as moderately toxic to mammals.[1][2] Its toxicity varies across different species and routes of exposure.

Species	Route	LD50	Reference
Rat (male)	Oral	190-315 mg/kg	[7]
Rat	Oral	180-298 mg/kg	[2]
Rabbit	Oral	150 mg/kg	[2]
Mouse	Oral	88-145 mg/kg	[2]
Rat	Dermal	330-1000 mg/kg	[2]
Bobwhite Quail	Oral	<4 mg/kg	[2]
Rainbow Trout	96-hour LC50	9.3 mg/L	[2]

Metabolism and Bioactivation

Upon entering an organism, fenthion undergoes metabolic activation and degradation. The primary metabolic pathways involve oxidation.[6]

Metabolic Transformation Workflow



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Caption: Metabolic pathways of fenthion in mammals.

Description of Workflow: Fenthion is metabolized by cytochrome P450 (P450) and flavin-containing monooxygenases (FMO) through two main pathways:

- Sulfoxidation: The thioether group is oxidized to form fenthion sulfoxide and subsequently fenthion sulfone.[6]
- Oxidative Desulfuration: The phosphorothioate group ($P=S$) is converted to a phosphate group ($P=O$), a process that creates the more potent AChE inhibitor, fenoxon (also known as fenthion oxon).[6][8]

These pathways can occur in sequence, leading to metabolites like fenoxon sulfoxide, which is also a potent inhibitor of AChE.[9] Ultimately, these activated compounds are broken down by hydrolysis into less toxic products that are excreted.[10]

Conclusion

Bayer 30468, or fenthion, is a well-characterized organophosphate insecticide with a clear mechanism of action centered on the irreversible inhibition of acetylcholinesterase. Its synthesis, metabolism, and toxicology have been documented in various studies. It is important to reiterate that this compound is a pesticide and not intended for therapeutic applications in humans. The information provided serves as a technical reference for scientific and research professionals.

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